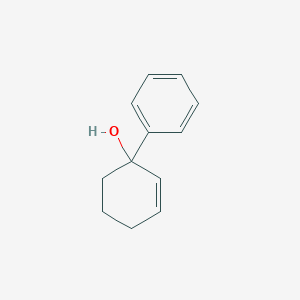
2-Cyclohexen-1-ol, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 1-phenyl- is an organic compound with the molecular formula C12H14O It is a derivative of cyclohexene, where a phenyl group is attached to the first carbon and a hydroxyl group is attached to the second carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-ol, 1-phenyl- can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexenone, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-ol, 1-phenyl- often involves catalytic hydrogenation of phenyl-substituted cyclohexenone. This process requires specific catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Phenylcyclohexanone or phenylcyclohexanal.
Reduction: Phenylcyclohexanol.
Substitution: Bromophenylcyclohexenol or nitrophenylcyclohexenol.
Scientific Research Applications
2-Cyclohexen-1-ol, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexen-3-ol
- 1-Cyclohexen-3-ol
- 2-Cyclohexenol
- 3-Hydroxycyclohexene
- Cyclohex-2-ene-1-ol
Uniqueness
2-Cyclohexen-1-ol, 1-phenyl- is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclohexene ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
60174-90-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-5,7-9,13H,2,6,10H2 |
InChI Key |
KFFCUSDXQXMLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


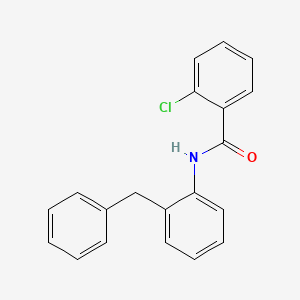
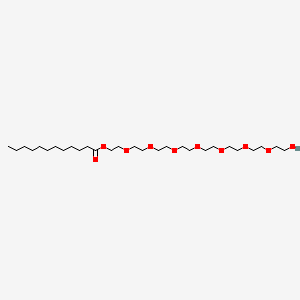


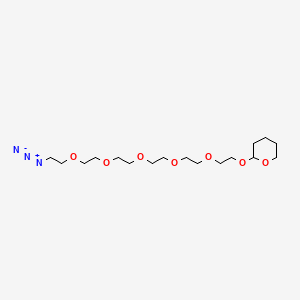
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
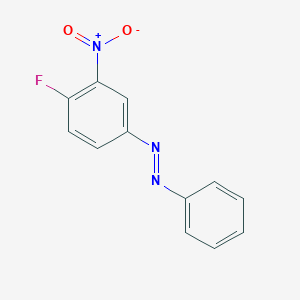


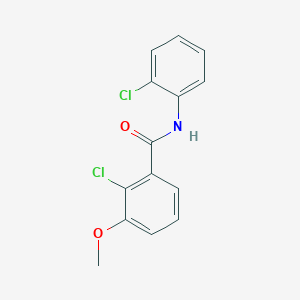
![Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
